H-Asp(OcHex)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“H-Asp(OcHex)-OH” is a derivative of the amino acid aspartic acid . It’s used in the preparation of molecularly imprinted polymeric membranes .
Synthesis Analysis
Molecularly imprinted polymeric membranes with tetrapeptide residue H-Asp(OcHex)-Asp(OcHex)-Asp(OcHex)-Asp(OcHex)-CH2 were prepared during membrane preparation (casting) processing in the presence of print molecules .Scientific Research Applications
Synthesis of Sweetener Precursors
The role of H-Asp(OcHex)-OH in synthesizing sweetener precursors has been explored, highlighting the importance of reaction conditions such as pH and water content. These studies contribute to the understanding of enzymatic processes in organic solvents, showcasing the potential of H-Asp(OcHex)-OH in the synthesis of compounds with sweetening properties (Xing et al., 2009).
Stability and Protecting Group Efficacy
H-Asp(OcHex)-OH has been investigated for its stability and efficacy as a protecting group in peptide synthesis. Studies have found that the cyclohexyl ester group in Boc-Asp(OcHex) provides stability against certain reagents and minimizes side reactions like aspartimide formation, which are crucial for the integrity of aspartyl peptides during synthesis (Tam et al., 1980).
Peptide Synthesis and Biochemical Applications
Research on H-Asp(OcHex)-OH extends to its use in peptide synthesis, particularly in the construction of sequences relevant to biological molecules such as human epidermal growth factor (h-EGF). The synthesis of protected peptide derivatives using H-Asp(OcHex)-OH demonstrates its utility in the assembly of complex biological peptides, contributing to the field of biochemistry and molecular biology (Shin et al., 1992).
Enantioselective Permeation and Electrodialysis
Further research into H-Asp(OcHex)-OH based molecularly imprinted membranes has shown their ability to achieve enantioselective permeation and electrodialysis. These membranes can preferentially permeate specific isomers of amino acids, highlighting the potential of H-Asp(OcHex)-OH derivatives in separating and purifying chiral compounds (Yoshikawa et al., 1997).
properties
IUPAC Name |
(2S)-2-amino-4-cyclohexyloxy-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPBBOAGRLKMH-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.